Cas no 10004-47-4 (5-(propan-2-yl)-2,3-dihydro-1,2-oxazol-3-one)
5-(propan-2-yl)-2,3-dihydro-1,2-oxazol-3-one Chemical and Physical Properties
Names and Identifiers
-
- 3(2H)-Isoxazolone, 5-(1-methylethyl)-
- 5-(1-methylethyl)-3(2H)-Isoxazolone
- 5-isopropyl-3-isoxazolol
- 5-(propan-2-yl)-2,3-dihydro-1,2-oxazol-3-one
- 5-isopropyl-isoxazol-3-ol
- SCHEMBL15631196
- EN300-1666398
- 5-propan-2-yl-1,2-oxazol-3-one
- DB-058253
- 5-Isopropylisoxazol-3(2H)-one
- starbld0042399
- SCHEMBL99068
- 10004-47-4
-
- Inchi: 1S/C6H9NO2/c1-4(2)5-3-6(8)7-9-5/h3-4H,1-2H3,(H,7,8)
- InChI Key: WKKVFNUVMXLZDZ-UHFFFAOYSA-N
- SMILES: O1C(=CC(N1)=O)C(C)C
Computed Properties
- Exact Mass: 127.063328530g/mol
- Monoisotopic Mass: 127.063328530g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 160
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 38.3Ų
Experimental Properties
- PSA: 46.26000
- LogP: 1.50360
5-(propan-2-yl)-2,3-dihydro-1,2-oxazol-3-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AE24677-50mg |
3(2H)-Isoxazolone, 5-(1-Methylethyl)- |
10004-47-4 | 95% | 50mg |
$259.00 | 2024-04-20 | |
| A2B Chem LLC | AE24677-100mg |
3(2H)-Isoxazolone, 5-(1-Methylethyl)- |
10004-47-4 | 95% | 100mg |
$369.00 | 2024-04-20 | |
| A2B Chem LLC | AE24677-250mg |
3(2H)-Isoxazolone, 5-(1-Methylethyl)- |
10004-47-4 | 95% | 250mg |
$511.00 | 2024-04-20 | |
| A2B Chem LLC | AE24677-500mg |
3(2H)-Isoxazolone, 5-(1-Methylethyl)- |
10004-47-4 | 95% | 500mg |
$786.00 | 2024-04-20 | |
| A2B Chem LLC | AE24677-1g |
3(2H)-Isoxazolone, 5-(1-Methylethyl)- |
10004-47-4 | 95% | 1g |
$998.00 | 2024-04-20 | |
| Chemenu | CM413366-1g |
3(2H)-Isoxazolone, 5-(1-Methylethyl)- |
10004-47-4 | 95%+ | 1g |
$1095 | 2023-01-08 | |
| A2B Chem LLC | AE24677-2.5g |
3(2H)-Isoxazolone, 5-(1-Methylethyl)- |
10004-47-4 | 95% | 2.5g |
$1921.00 | 2024-04-20 | |
| 1PlusChem | 1P0094AT-50mg |
3(2H)-Isoxazolone, 5-(1-Methylethyl)- |
10004-47-4 | 95% | 50mg |
$315.00 | 2023-12-27 | |
| 1PlusChem | 1P0094AT-100mg |
3(2H)-Isoxazolone, 5-(1-Methylethyl)- |
10004-47-4 | 95% | 100mg |
$454.00 | 2023-12-27 | |
| 1PlusChem | 1P0094AT-250mg |
3(2H)-Isoxazolone, 5-(1-Methylethyl)- |
10004-47-4 | 95% | 250mg |
$621.00 | 2023-12-27 |
5-(propan-2-yl)-2,3-dihydro-1,2-oxazol-3-one Related Literature
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
Additional information on 5-(propan-2-yl)-2,3-dihydro-1,2-oxazol-3-one
Professional Introduction to Compound with CAS No. 10004-47-4 and Product Name: 5-(propan-2-yl)-2,3-dihydro-1,2-oxazol-3-one
The compound with the CAS number 10004-47-4 and the product name 5-(propan-2-yl)-2,3-dihydro-1,2-oxazol-3-one represents a significant area of interest in the field of chemical and pharmaceutical research. This heterocyclic compound, characterized by its oxazole ring structure, has garnered attention due to its versatile applications in medicinal chemistry and drug development. The 5-(propan-2-yl)-2,3-dihydro-1,2-oxazol-3-one moiety is particularly noteworthy for its potential as a pharmacophore, contributing to the design of novel therapeutic agents.
In recent years, advancements in synthetic methodologies have enabled the efficient preparation of this compound, facilitating its exploration in various biochemical pathways. The oxazole core is a well-documented scaffold in medicinal chemistry, known for its stability and reactivity, which makes it an attractive candidate for further functionalization. The presence of the propan-2-yl substituent introduces additional chemical diversity, allowing for fine-tuning of physicochemical properties such as solubility and metabolic stability.
One of the most compelling aspects of 5-(propan-2-yl)-2,3-dihydro-1,2-oxazol-3-one is its role in the development of bioactive molecules. Researchers have leveraged this compound as a precursor in synthesizing inhibitors targeting various disease-related pathways. For instance, studies have demonstrated its utility in generating molecules with anti-inflammatory and anticancer properties. The oxazole ring's ability to engage with biological targets such as enzymes and receptors has been exploited to create highly specific ligands.
The synthesis of 5-(propan-2-yl)-2,3-dihydro-1,2-oxazol-3-one involves multi-step organic transformations that highlight the ingenuity of modern synthetic chemistry. Key steps often include cyclization reactions that form the oxazole ring, followed by functional group modifications to introduce the propan-2-yl side chain. These processes are typically carried out under controlled conditions to ensure high yields and purity. The optimization of reaction conditions has been a focal point for researchers aiming to scale up production while maintaining cost-effectiveness.
Recent literature highlights several innovative applications of this compound in preclinical studies. For example, derivatives of 5-(propan-2-yl)-2,3-dihydro-1,2-oxazol-3-one have been investigated for their potential in modulating neurotransmitter activity. This aligns with ongoing efforts to develop treatments for neurological disorders where precise modulation of signaling pathways is crucial. The compound's structural features make it an excellent candidate for further derivatization to enhance binding affinity and selectivity.
The pharmacokinetic profile of 5-(propan-2-yl)-2,3-dihydro-1,2-oxazol-3-one has also been extensively studied. Researchers have examined its absorption, distribution, metabolism, and excretion (ADME) properties to assess its suitability for therapeutic use. The propan-2-yl group contributes to favorable solubility characteristics, which is essential for oral bioavailability. Additionally, metabolic studies have revealed insights into potential degradation pathways, aiding in the design of more stable analogs.
In conclusion,5-(propan - 2 - yl ) - 23 - dihydro - 12 - oxazol - 33 - one remains a cornerstone in pharmaceutical research due to its structural versatility and biological relevance. The continued exploration of this scaffold promises to yield novel therapeutics targeting a wide range of diseases. As synthetic methodologies evolve further,CAS No 10004 -47 -4 will undoubtedly play a pivotal role in shaping future drug discovery efforts.
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